![molecular formula C7H9BrN2 B1446238 4-Amino-2-bromobenzylamine CAS No. 624814-19-3](/img/structure/B1446238.png)
4-Amino-2-bromobenzylamine
Overview
Description
Molecular Structure Analysis
The molecular formula of 4-Amino-2-bromobenzylamine is C7H9BrN2. The average mass is 197.032 Da and the monoisotopic mass is 195.963608 Da .Relevant Papers One relevant paper discusses the use of a similar compound, 4-Amino-2,2,6,6-Tetramethylpiperidine, in the protection of paper heritage objects . Another paper documents the synthesis of benzocaine and its reactions . These papers could provide insights into potential applications and reactions of 4-Amino-2-bromobenzylamine.
Scientific Research Applications
Pharmacology: Drug Development and Synthesis
4-Amino-2-bromobenzylamine is a valuable intermediate in the synthesis of pharmaceutical compounds. Its bromine atom is a good leaving group in chemical reactions, making it a versatile building block for constructing complex molecules. For instance, it can be used to develop novel therapeutic agents by creating derivatives that interact with specific biological targets .
Material Science: Advanced Polymer Synthesis
In material science, 4-Amino-2-bromobenzylamine can be employed to modify the surface properties of polymers. By grafting this compound onto polymer chains, scientists can introduce functional groups that enhance the material’s interaction with other substances, potentially leading to the development of smart materials with tailored properties .
Biochemistry: Enzyme Mimicry
Researchers are exploring the use of 4-Amino-2-bromobenzylamine in designing enzyme mimics or artificial enzymes. These biomimetic compounds can catalyze specific biochemical reactions, offering a cost-effective and stable alternative to natural enzymes for industrial applications .
Analytical Chemistry: Chromatography
In analytical chemistry, derivatives of 4-Amino-2-bromobenzylamine can be used as stationary phases in chromatography. These compounds can help in separating mixtures based on the interactions between the stationary phase and the components of the mixture, improving the resolution and sensitivity of analytical methods .
Environmental Science: Pollutant Degradation
4-Amino-2-bromobenzylamine has potential applications in environmental science for the degradation of pollutants. It can be part of catalytic systems that break down toxic substances, contributing to the remediation of contaminated sites and the protection of ecosystems .
Chemical Synthesis: Catalyst Development
This compound can act as a ligand for metal catalysts used in various chemical reactions, including cross-coupling reactions that are pivotal in the synthesis of complex organic molecules. The amino group can coordinate with metals, facilitating the formation of active catalytic species .
Bioinformatics: Computational Modeling
In bioinformatics, 4-Amino-2-bromobenzylamine can be used as a model compound to study protein-ligand interactions computationally. This aids in understanding how drugs bind to their targets, which is crucial for the rational design of new medications .
Nanotechnology: Nanoparticle Functionalization
Lastly, in the field of nanotechnology, 4-Amino-2-bromobenzylamine can be used to functionalize the surface of nanoparticles. This functionalization can impart specific properties to the nanoparticles, such as targeting abilities or enhanced solubility, which are important for medical imaging and drug delivery applications .
properties
IUPAC Name |
4-(aminomethyl)-3-bromoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADVLWHPLPJDGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300759 | |
Record name | 4-Amino-2-bromobenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-bromobenzylamine | |
CAS RN |
624814-19-3 | |
Record name | 4-Amino-2-bromobenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624814-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2-bromobenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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